molecular formula C11H11N B12975964 N-cyclopropyl-3-ethynylaniline

N-cyclopropyl-3-ethynylaniline

Cat. No.: B12975964
M. Wt: 157.21 g/mol
InChI Key: OYDLMUUUQXIKOF-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-ethynylaniline: is an organic compound characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-ethynylaniline typically involves the reaction of 3-ethynylaniline with cyclopropylamine. One common method is the copper-promoted N-cyclopropylation of anilines, where cyclopropylboronic acid is used as a cyclopropylating agent in the presence of copper(II) acetate, 2,2’-bipyridine, and a base such as sodium carbonate . The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3-ethynylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the cyclopropyl and ethynyl groups. These groups can undergo cycloaddition reactions, forming new carbon-carbon bonds and leading to the synthesis of complex molecules . The compound’s reactivity is influenced by the electronic properties of the substituents on the benzene ring and the nitrogen atom.

Comparison with Similar Compounds

Uniqueness: N-cyclopropyl-3-ethynylaniline is unique due to the combination of the cyclopropyl and ethynyl groups, which provide distinct reactivity patterns and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

N-cyclopropyl-3-ethynylaniline

InChI

InChI=1S/C11H11N/c1-2-9-4-3-5-11(8-9)12-10-6-7-10/h1,3-5,8,10,12H,6-7H2

InChI Key

OYDLMUUUQXIKOF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2CC2

Origin of Product

United States

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